Biochemical Potency: Sub-Nanomolar JAK3 Inhibition Surpasses Clinical JAK3 Inhibitors
In biochemical kinase assays performed with purified JAK kinase domains, JAK3i exhibits an IC50 of 0.43 nM against JAK3, representing an approximately 77-fold improvement in potency over the clinical JAK3-selective inhibitor ritlecitinib (PF-06651600; IC50 = 33.1 nM) [1][2]. Compared to the pan-JAK inhibitor tofacitinib, JAK3i is approximately 105-fold more potent against JAK3 (tofacitinib JAK3 IC50 = 45 nM) [1][2]. Against the reversible covalent inhibitor FM-381, JAK3i shows comparable potency (FM-381 JAK3 IC50 = 0.127 nM) but with a distinct selectivity fingerprint [3].
| Evidence Dimension | JAK3 biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.43 nM |
| Comparator Or Baseline | Ritlecitinib (PF-06651600): 33.1 nM; Tofacitinib: 45 nM; FM-381: 0.127 nM |
| Quantified Difference | 77-fold more potent than ritlecitinib; 105-fold more potent than tofacitinib; comparable to FM-381 |
| Conditions | In vitro kinase assay with purified JAK3 kinase domain; 100 µM ATP for JAK3i; 1 mM ATP for ritlecitinib/tofacitinib; 10 µM ATP for FM-381 (radiometric assay) |
Why This Matters
Sub-nanomolar potency enables lower compound concentrations in cellular assays, reducing the likelihood of off-target effects and improving the experimental window for JAK3-specific phenotypes.
- [1] Smith GA, Uchida K, Weiss A, Taunton J. Essential biphasic role for JAK3 catalytic activity in IL-2 receptor signaling. Nat Chem Biol. 2016 May;12(5):373-9. View Source
- [2] PMC9470217. Table 1: IC50 values for clinical JAK inhibitors. Arthritis Rheumatol. 2022. View Source
- [3] Structural Genomics Consortium. FM-381 Chemical Probe. SGC Oxford. View Source
